
4-Ethenyl-4-methyl-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-4-methyl-1,3-dioxolan-2-one is an organic compound with the molecular formula C6H8O3 It is a cyclic carbonate with a vinyl group and a methyl group attached to the dioxolan ring
準備方法
Synthetic Routes and Reaction Conditions
4-Ethenyl-4-methyl-1,3-dioxolan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-dioxolan-2-one with a vinylating agent under suitable conditions. For example, the reaction with vinyl acetate in the presence of a base can yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
4-Ethenyl-4-methyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under basic conditions.
Major Products Formed
Epoxides: Formed through oxidation of the vinyl group.
Saturated Derivatives: Formed through reduction of the vinyl group.
Substituted Products: Formed through nucleophilic substitution reactions.
科学的研究の応用
4-Ethenyl-4-methyl-1,3-dioxolan-2-one has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create novel polymers with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
作用機序
The mechanism of action of 4-ethenyl-4-methyl-1,3-dioxolan-2-one involves its ability to undergo various chemical transformations. The vinyl group can participate in polymerization reactions, forming long chains or networks. The dioxolan ring can also interact with other molecules, forming stable complexes. These interactions are mediated by the compound’s functional groups and the conditions under which the reactions occur.
類似化合物との比較
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: Similar structure but lacks the vinyl group.
4-Ethyl-1,3-dioxolan-2-one: Similar structure with an ethyl group instead of a vinyl group.
1,3-Dioxolan-2-one: The parent compound without any substituents.
Uniqueness
4-Ethenyl-4-methyl-1,3-dioxolan-2-one is unique due to the presence of both a vinyl group and a methyl group on the dioxolan ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in polymer chemistry and materials science.
特性
CAS番号 |
96548-13-9 |
|---|---|
分子式 |
C6H8O3 |
分子量 |
128.13 g/mol |
IUPAC名 |
4-ethenyl-4-methyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C6H8O3/c1-3-6(2)4-8-5(7)9-6/h3H,1,4H2,2H3 |
InChIキー |
CHEDCMPRPAISMY-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=O)O1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


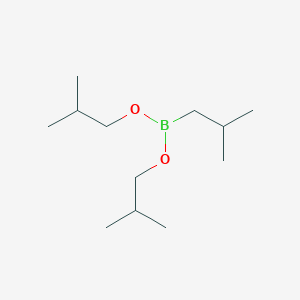

![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
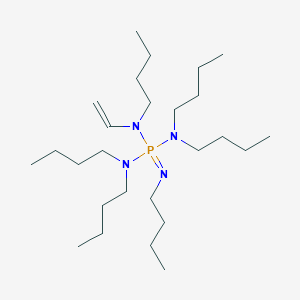
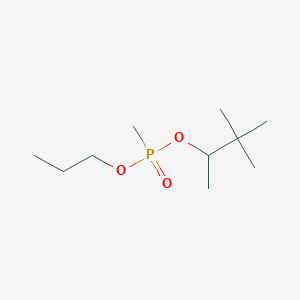
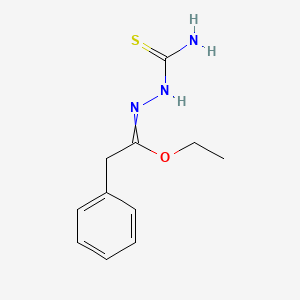
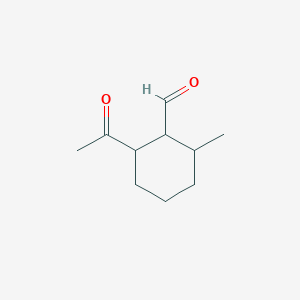
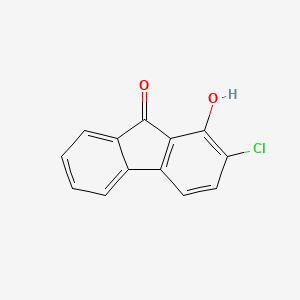
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)




